molecular formula C26H23ClN4O2 B11496320 2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11496320
M. Wt: 458.9 g/mol
InChI Key: WUUAMYOZBUEGAH-UHFFFAOYSA-N
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Description

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and quinoline precursors, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and nitriles. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted spiro compounds. Substitution reactions can lead to the formation of azido or alkylated derivatives.

Scientific Research Applications

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropurine: A compound with similar amino and chloro groups, used in antiviral and anticancer research.

    6-chloro-2-aminopurine: Another related compound with applications in medicinal chemistry.

    2-amino-6-chloroquinoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.

Uniqueness

2’-amino-6-chloro-7,7’,7’-trimethyl-2,5’-dioxo-1’-phenyl-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-phenylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C26H23ClN4O2/c1-14-18(27)10-9-16-22(14)30-24(33)26(16)17(13-28)23(29)31(15-7-5-4-6-8-15)19-11-25(2,3)12-20(32)21(19)26/h4-10H,11-12,29H2,1-3H3,(H,30,33)

InChI Key

WUUAMYOZBUEGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=CC=C5)N)C#N)Cl

Origin of Product

United States

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